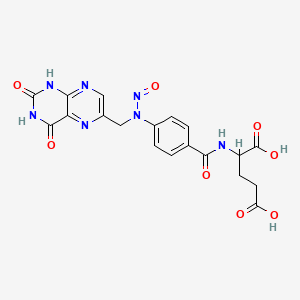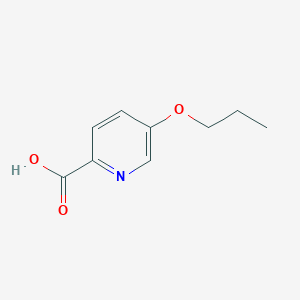
5-Propoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propoxypicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of a propoxy group attached to the 5-position of the pyridine ring. It is a white to tan crystalline solid that is slightly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxypicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxypicolinic acid.
Alkylation: The hydroxyl group at the 5-position is alkylated using propyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Alkylation: Using large-scale reactors, the alkylation reaction is carried out with optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Propoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 5-propoxy-2-pyridinecarboxylic acid or 5-propoxy-2-pyridone.
Reduction: Products include 5-propoxy-2-pyridinemethanol or 5-propoxy-2-pyridinecarbaldehyde.
Substitution: Products vary depending on the nucleophile used, such as 5-amino-2-pyridinecarboxylic acid or 5-thio-2-pyridinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Propoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Propoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which may play a role in its biological activity. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
5-Propoxypicolinic acid is unique due to the presence of the propoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66933-04-8 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
5-propoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-5-13-7-3-4-8(9(11)12)10-6-7/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
VWNSBPTWSFUTHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

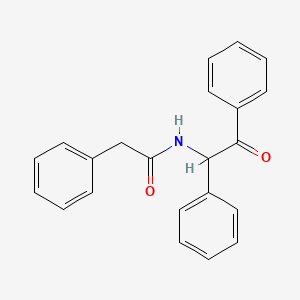
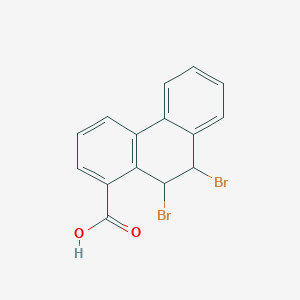
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
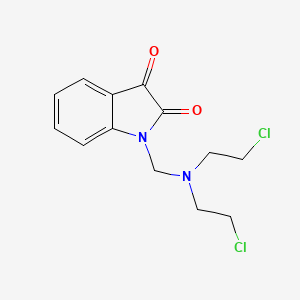
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

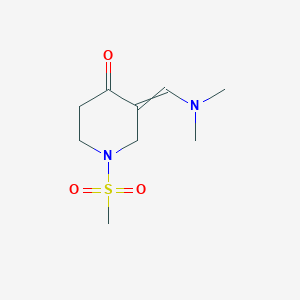
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
